1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 2092491-81-9
Cat. No.: VC3153321
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092491-81-9 |
|---|---|
| Molecular Formula | C10H7N3O2S |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | 1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) |
| Standard InChI Key | ZVLPDULLRGPRNI-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N |
Introduction
Structural Characteristics
Chemical Identity and Molecular Properties
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a complex heterocyclic compound that combines pyrazole and thiophene scaffolds. The compound features a cyanomethyl group at the N1 position of the pyrazole ring, a thiophene moiety at the C3 position, and a carboxylic acid functionality at the C4 position. This structural arrangement creates a multifunctional molecule with diverse chemical reactivity patterns.
The key molecular properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 2092491-81-9 |
| Molecular Formula | C₁₀H₇N₃O₂S |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | 1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid |
Structural Features and Identifiers
The molecular structure of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid incorporates several key structural elements that contribute to its chemical behavior and potential biological activities. The pyrazole core provides a nitrogen-rich heterocyclic scaffold, while the thiophene ring introduces sulfur-containing aromatic characteristics. The presence of both cyanomethyl and carboxylic acid functional groups creates multiple sites for potential chemical modifications and interactions with biological targets.
Additional structural identifiers for this compound include:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) |
| Standard InChIKey | ZVLPDULLRGPRNI-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N |
| PubChem Compound ID | 121213280 |
Physicochemical Properties
Solubility and Chemical Behavior
The compound contains both polar and nonpolar structural elements, suggesting a complex solubility profile. The carboxylic acid group imparts acidic properties and potential solubility in basic aqueous media through salt formation. The cyanomethyl group and heterocyclic rings contribute to solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.
The functional groups present in the molecule suggest several potential chemical behaviors:
-
The carboxylic acid moiety can participate in esterification, amidation, and salt formation reactions
-
The cyano group may undergo hydrolysis, reduction, or nucleophilic addition reactions
-
The thiophene and pyrazole rings represent sites for potential electrophilic or nucleophilic substitution reactions
Biological and Chemical Applications
Applications in Organic Synthesis
The multifunctional nature of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid makes it valuable as a building block for organic synthesis. The carboxylic acid group can be readily transformed into esters, amides, or acid chlorides, enabling the generation of compound libraries for structure-activity relationship studies.
Furthermore, the cyanomethyl group represents a versatile handle for structural elaboration, potentially undergoing transformations to amides, amines, or other nitrogen-containing functional groups. The thiophene and pyrazole rings provide additional sites for functionalization, allowing for extensive structural diversification.
Structural Analogues and Related Compounds
Comparison with Related Pyrazole Derivatives
Several structurally related pyrazole compounds provide context for understanding the potential properties and applications of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid:
-
1H-Pyrazole-4-carboxylic acid: This simpler analogue lacks the thiophene and cyanomethyl substituents but shares the basic pyrazole-4-carboxylic acid scaffold . It has been used in various synthetic procedures, including the preparation of biologically active amides.
-
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: This compound maintains the 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid core but features a phenyl rather than cyanomethyl substituent at the N1 position . The structural similarities suggest potential parallels in chemical reactivity, while the different N1 substituent could significantly alter biological activity profiles.
-
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid: This analogue contains a cyanophenylmethyl group at the N1 position but lacks the thiophene substituent at C3 . The positioning of the cyano group on a phenyl ring rather than directly on a methyl group may result in distinct electronic and steric properties.
Structure-Activity Relationships
Systematic comparison of the properties and activities of these structurally related compounds could provide valuable insights into structure-activity relationships. Such studies would help identify the contributions of specific structural elements to biological activity and guide the rational design of optimized derivatives for targeted applications.
For example, the influence of the N1 substituent (cyanomethyl vs. phenyl vs. cyanophenylmethyl) on biological activity and physicochemical properties would be particularly informative. Similarly, the impact of the C3 substituent (thiophene vs. hydrogen or other groups) on activity profiles could highlight important structure-function relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume